molecular formula C13H24N2O5 B13458910 N-Boc-N-acetyl-L-lysine

N-Boc-N-acetyl-L-lysine

Cat. No.: B13458910
M. Wt: 288.34 g/mol
InChI Key: JCHWEUVMETWHKG-JTQLQIEISA-N
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Description

N-Boc-N-acetyl-L-lysine is a compound that features both a tert-butoxycarbonyl (Boc) protecting group and an acetyl group attached to the amino acid lysine. This compound is often used in peptide synthesis and other chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-acetyl-L-lysine typically involves the protection of the amino groups of lysine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The acetyl group is then added using acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of N-Boc-N-acetyl-L-lysine involves its role as a protected amino acid derivative. The Boc group provides stability during chemical reactions, while the acetyl group can participate in various biochemical processes. The compound can be deprotected to release lysine, which then interacts with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-N-acetyl-L-lysine is unique due to the presence of both Boc and acetyl groups, which provide dual protection and reactivity. This makes it particularly useful in complex synthetic pathways and biochemical studies .

Properties

Molecular Formula

C13H24N2O5

Molecular Weight

288.34 g/mol

IUPAC Name

(2S)-2-[acetyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-aminohexanoic acid

InChI

InChI=1S/C13H24N2O5/c1-9(16)15(12(19)20-13(2,3)4)10(11(17)18)7-5-6-8-14/h10H,5-8,14H2,1-4H3,(H,17,18)/t10-/m0/s1

InChI Key

JCHWEUVMETWHKG-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N([C@@H](CCCCN)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)N(C(CCCCN)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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